
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile
Descripción general
Descripción
The compound “3-(2-Fluorophenyl)propionic acid” is a related compound . It’s a monocarboxylic acid derivative . The CAS number for this compound is 1643-26-1 .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile” were not found, there are general methods for difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Molecular Structure Analysis
The molecular structure of a related compound “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one” has been analyzed . It has a monoclinic crystal structure .Chemical Reactions Analysis
There are examples of electrophilic, nucleophilic, radical and cross-coupling methods to construct C (sp3)–CF2H bonds . Also, the cyclisation of several 3-(2-fluorophenyl)propanols to the corresponding chroman occurs in nitromethane–acetone solution at 80 °C .Physical And Chemical Properties Analysis
The related compound “3-(2-Fluorophenyl)propionic acid” appears as a cream solid . It’s hygroscopic .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . For instance, it can be used to synthesize the 3-aryl (α-hydroxy)methylenelimidazo [1,2- a ]pyridin-2 (3 H )-one framework . This transformation proceeds through a domino process comprising an initial bromination, cyclization via an intramolecular S N reaction, and a final keto-enol tautomerism .
Cancer Research
The compound has shown potential in cancer research . Imidazo [1,2- a ]pyridine, a derivative of the compound, has shown great promise in the treatment of cancer due to the ability of many of its derivatives to inhibit a variety of kinases .
Antimicrobial Properties
Research on derivatives of the compound has highlighted their potential antimicrobial properties. This makes the compound a valuable resource in the development of new antimicrobial agents.
Antifungal Properties
In addition to its antimicrobial properties, the compound has also shown antifungal activity. This suggests that it could be used in the development of antifungal drugs.
Antitubercular Properties
The compound has also shown potential antitubercular properties. This makes it a promising candidate for the development of new antitubercular drugs.
Pharmacokinetics Prediction
The compound has been used in pharmacokinetics prediction . The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHLRRIMAGDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
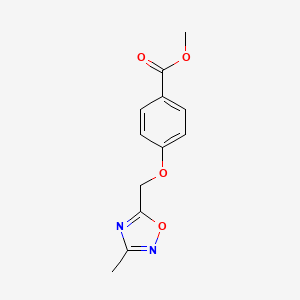
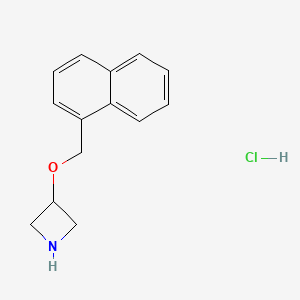

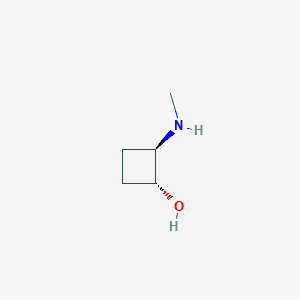


![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)

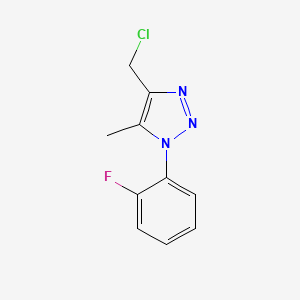
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
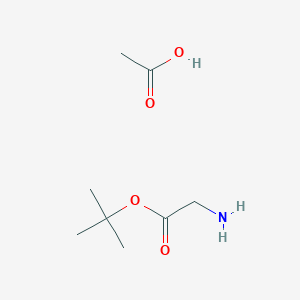
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)